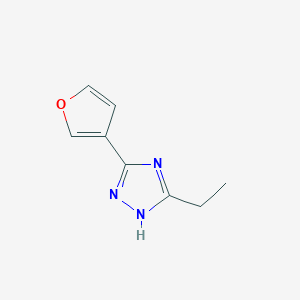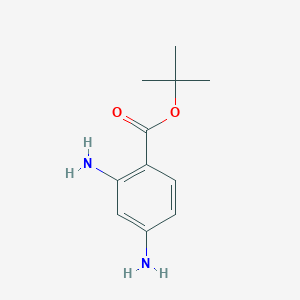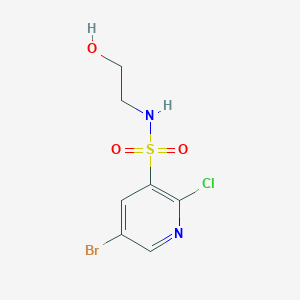
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. EFTR belongs to the category of triazoles, which are known to possess diverse biological activities.
Wirkmechanismus
The exact mechanism of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's biological activity is not fully understood. However, studies have suggested that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole may act by inhibiting the activity of enzymes involved in various biological processes. For example, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is involved in cholesterol biosynthesis.
Biochemical and Physiological Effects:
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole can inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole can inhibit the growth of cancer cells and reduce tumor size in animal models. 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's advantages for lab experiments include its high purity, stability, and diverse biological activities. However, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several possible future directions for 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole research. One direction is to investigate 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's potential as a drug candidate for various diseases, including cancer, bacterial and fungal infections, and inflammation. Another direction is to study 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's mechanism of action in more detail to better understand its biological activity. Additionally, further research could explore 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's potential application in material science, such as in the development of new corrosion inhibitors or solar cell components.
In conclusion, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential application in various fields. 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole could lead to the development of new drugs and materials with diverse biological activities.
Synthesemethoden
The synthesis of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole involves the reaction of 5-ethyl-3-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-1-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been studied for its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to exhibit antimicrobial, antifungal, and anticancer activities. In agrochemistry, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been studied for its potential as a pesticide and herbicide. In material science, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been investigated for its potential as a corrosion inhibitor and as a component in solar cells.
Eigenschaften
IUPAC Name |
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNUISPGPXVLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)